Acetic acid;2-chlorobut-1-en-1-ol

Description

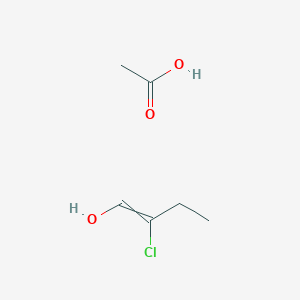

The compound "Acetic acid;2-chlorobut-1-en-1-ol" is a mixture or co-formulation of acetic acid (CH₃COOH) and 2-chlorobut-1-en-1-ol (C₄H₇ClO). Acetic acid, a weak carboxylic acid, is widely used in food preservation, industrial synthesis, and microbial fermentation . 2-Chlorobut-1-en-1-ol, a chlorinated unsaturated alcohol, is likely a reactive intermediate in organic synthesis due to its allylic chlorine and hydroxyl group.

Properties

CAS No. |

116431-94-8 |

|---|---|

Molecular Formula |

C6H11ClO3 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

acetic acid;2-chlorobut-1-en-1-ol |

InChI |

InChI=1S/C4H7ClO.C2H4O2/c1-2-4(5)3-6;1-2(3)4/h3,6H,2H2,1H3;1H3,(H,3,4) |

InChI Key |

VWIOAMCRMAGVGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CO)Cl.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Key Properties of Acetic Acid and Derivatives

Table 2: Chlorinated Alcohols Comparison

Mechanistic Insights and Proteomic Studies

- Acetic Acid Production: In Acetobacter pasteurianus, overexpression of pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) enhances ethanol oxidation to acetic acid but downregulates tricarboxylic acid (TCA) cycle enzymes like aconitase, reducing cell growth .

- Stress Response : Acetic acid stress upregulates oxidoreductases (e.g., alkyl hydroperoxide reductase) and chaperonins, mitigating oxidative damage .

- Comparative Proteomics : 2D-PAGE analysis reveals differential expression of >50 proteins under acetic acid stress, including elongation factor Tu (EF-Tu), critical for protein synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing acetic acid;2-chlorobut-1-en-1-ol to maximize yield and purity?

- Methodological Answer : The synthesis typically involves esterification or nucleophilic substitution. For example, reacting 2-chlorobut-1-en-1-ol with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 4–6 hours can yield the target compound. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to remove unreacted starting materials or byproducts. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane). Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of alcohol to anhydride) and inert atmosphere to minimize hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show signals for the vinyl chloride proton (δ 5.8–6.2 ppm, doublet), acetate methyl group (δ 2.0–2.1 ppm, singlet), and hydroxyl proton (δ 1.5–2.0 ppm, broad if free). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and chlorinated alkene carbons (δ 120–130 ppm).

- IR : Strong absorption bands for C=O (~1740 cm⁻¹) and C-Cl (~650 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks at m/z 150–155. Cross-validate with PubChem or CAS databases for structural alignment .

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer : Store in amber glass vials at 2–8°C under nitrogen to prevent hydrolysis or oxidation. Use PPE (nitrile gloves, lab coat, goggles) during handling. Avoid contact with strong bases or oxidizing agents. Degrade waste using 10% NaOH in ethanol followed by neutralization. Refer to CAS Common Chemistry or PubChem for toxicity data, and consult institutional SDS guidelines .

Advanced Research Questions

Q. How can contradictory literature data on the stability of this compound under varying pH be resolved?

- Methodological Answer : Conduct controlled stability studies across pH 2–12 (buffered solutions, 25°C). Use HPLC-UV (λ = 210 nm) to quantify degradation products. Apply kinetic modeling (e.g., first-order decay) to calculate half-lives. Conflicting data may arise from impurities or solvent effects; use high-purity reagents and validate methods via inter-laboratory collaboration. Reconcile results by meta-analysis of raw datasets from open-access repositories .

Q. What computational approaches are suitable for modeling reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict transition states and activation energies for ester hydrolysis or nucleophilic substitution. Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) reveal solvation effects. Validate models against experimental kinetics (Arrhenius plots) and spectroscopic data. Use software like Gaussian or ORCA for calculations .

Q. How to design a kinetic study to investigate thermal degradation mechanisms of this compound?

- Methodological Answer :

- Experimental Design : Heat samples (50–100°C) in sealed ampules under argon. Withdraw aliquots at timed intervals and analyze via GC-MS to identify degradation products (e.g., acetic acid, chlorinated alkenes).

- Data Analysis : Fit degradation profiles to Arrhenius equation (ln k vs. 1/T) to calculate activation energy (Ea). Use Eyring-Polanyi analysis for entropy/enthalpy contributions.

- Controls : Include inert solvent blanks and replicate runs (n ≥ 3) to ensure reproducibility .

Q. What strategies address discrepancies in reported biological activities of derivatives of this compound?

- Methodological Answer : Standardize bioassays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) using reference compounds (e.g., chloramphenicol). Perform dose-response curves with triplicate measurements. Use cheminformatics tools (e.g., QSAR) to correlate structural features (e.g., Cl position, ester group) with activity. Cross-reference PubChem BioAssay data to validate findings .

Data Presentation and Validation

-

Tabular Example : Thermal Degradation Kinetics of this compound

Temperature (°C) Rate Constant (k, h⁻¹) Half-Life (h) R² (Fit) 50 0.012 ± 0.002 57.8 0.992 70 0.045 ± 0.005 15.4 0.985 90 0.210 ± 0.015 3.3 0.978 -

Validation : Ensure raw data and statistical analyses (e.g., ANOVA, t-tests) are archived in repositories like Zenodo or Figshare. Follow CONSORT-EHEALTH guidelines for transparent reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.